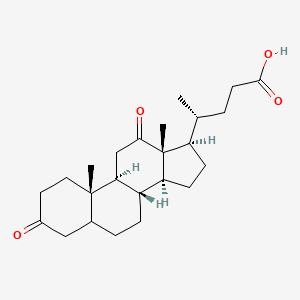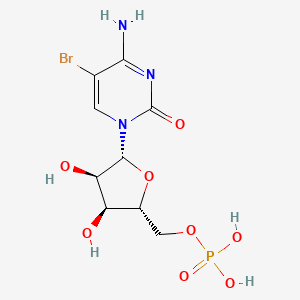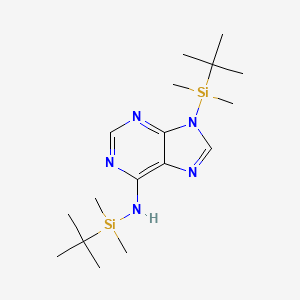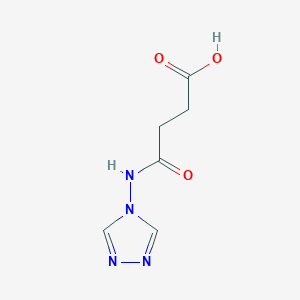
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is an organic compound with the molecular formula C6H6N4O3. This compound is characterized by the presence of a butanoic acid backbone with an oxo group at the fourth position and a 4H-1,2,4-triazol-4-ylamino substituent. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields. The reaction conditions are optimized to ensure the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazolylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted triazolylamino compounds.
Applications De Recherche Scientifique
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- involves its interaction with specific molecular targets. The triazolylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-: This compound is structurally similar but has a different backbone.
4-Oxo-4-(propylamino)butanoic acid: Another similar compound with a propylamino substituent instead of triazolylamino.
Uniqueness
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is unique due to its specific triazolylamino substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
64868-74-2 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
4-oxo-4-(1,2,4-triazol-4-ylamino)butanoic acid |
InChI |
InChI=1S/C6H8N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h3-4H,1-2H2,(H,9,11)(H,12,13) |
Clé InChI |
YBCHAELNNLZQBG-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CN1NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


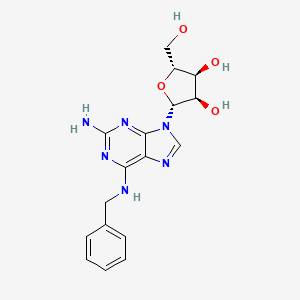


![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)



![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

